1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one
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Overview
Description
1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one is an organic compound that belongs to the class of β-hydroxy ketones It is characterized by the presence of a cyclohexyl group, a phenyl group, and a hydroxy group attached to a pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction between cyclohexanone and benzaldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride to convert the intermediate product into the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 1-cyclohexyl-1-hydroxy-5-phenylpentanoic acid.
Reduction: Formation of 1-cyclohexyl-1-hydroxy-5-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential neuroprotective properties and its role in modulating cellular pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders.
Industry: Utilized in the development of photoinitiators for UV-curable coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and cyclohexyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and influence cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar structure but used primarily as a photoinitiator.
1-Hydroxy-5-phenyl-3-pentanone: Shares the β-hydroxy ketone structure but lacks the cyclohexyl group.
Uniqueness: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one is unique due to the presence of both cyclohexyl and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
128720-52-5 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-cyclohexyl-1-hydroxy-5-phenylpentan-3-one |
InChI |
InChI=1S/C17H24O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1,3-4,7-8,15,17,19H,2,5-6,9-13H2 |
InChI Key |
BUANMZXAUKBBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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